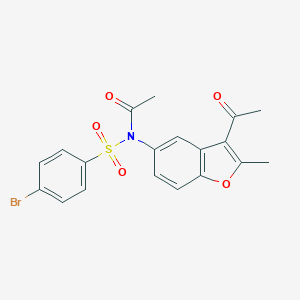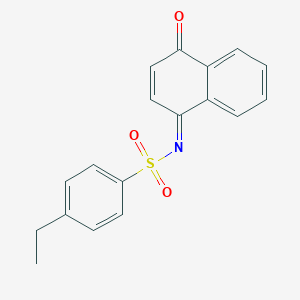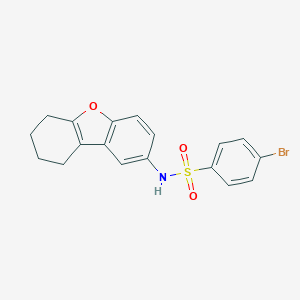![molecular formula C16H17NO4S B491460 Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate CAS No. 305374-38-3](/img/structure/B491460.png)
Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate, also known as Methyl DSB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Scientific Research Applications
Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB has been extensively studied for its biological activities. In vitro studies have shown that this compound possesses anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB has also been shown to possess antitumor properties by inducing apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. For example, Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antitumor properties, this compound has also been shown to possess antioxidant properties. Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB has also been shown to modulate the activity of various neurotransmitters and receptors, suggesting a potential role in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, analgesic, antitumor, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB. One area of interest is the development of new synthetic methods for this compound, which could improve its solubility and other properties. Another area of interest is the development of new analogs of Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB with improved biological activities. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases.
In conclusion, Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB is a promising compound with a wide range of biological activities. Its anti-inflammatory, analgesic, antitumor, and antioxidant properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. This reaction results in the formation of Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate DSB as a white solid with a melting point of around 140°C.
properties
IUPAC Name |
methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-15(12(2)10-11)22(19,20)17-14-7-5-4-6-13(14)16(18)21-3/h4-10,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYCZCNBYINIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)



![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)



![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)
